2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound that features multiple functional groups, including chlorinated benzamide, pyrazole, and pyrrolidinylsulfonyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of benzamide, followed by the introduction of the pyrazole ring through a nucleophilic substitution reaction. The final step involves the sulfonylation of the pyrrolidine ring under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated benzamide moiety, potentially yielding dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorinated benzamide moiety may interact with enzymes or receptors, while the pyrazole and pyrrolidinylsulfonyl groups contribute to its overall bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(1-pyrrolidinylsulfonyl)benzamide: Lacks the pyrazole ring but shares similar structural features.
3-(4-Chloro-1H-pyrazol-1-yl)propylamine: Contains the pyrazole ring but lacks the benzamide and sulfonyl groups.
Uniqueness
2,4-DICHLORO-N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19Cl3N4O3S |
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Molecular Weight |
465.8 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-(4-chloropyrazol-1-yl)propyl]-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H19Cl3N4O3S/c18-12-10-22-23(11-12)5-3-4-21-17(25)13-8-16(15(20)9-14(13)19)28(26,27)24-6-1-2-7-24/h8-11H,1-7H2,(H,21,25) |
InChI Key |
UBZMBYZRWDCQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCCN3C=C(C=N3)Cl)Cl)Cl |
Origin of Product |
United States |
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